
L-Aspartyl-L-phenylalanine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Aspartyl-L-phenylalanine Hydrochloride is a synthetic dipeptide composed of L-aspartic acid and L-phenylalanineAspartame hydrochloride is approximately 200 times sweeter than sucrose, making it a popular choice for reducing caloric intake without sacrificing sweetness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartyl-L-phenylalanine Hydrochloride typically involves the enzymatic production of α-L-aspartyl-L-phenylalanine β-methylester from L-aspartic acid dimethylester and L-phenylalanine using α-amino acid ester acyl transferase. This intermediate is then chemically transformed into α-L-aspartyl-L-phenylalanine methylester hydrochloride in an aqueous solution with methanol and hydrochloric acid. The hydrochloric acid is subsequently removed to form aspartame .
Industrial Production Methods
Industrial production of this compound involves both chemical and enzymatic methods. The chemical synthesis requires the protection of the amino group in L-aspartic acid, typically using carbobenzoxy or formyl groups. The protected L-aspartic acid is converted to its anhydride, which is then condensed with L-phenylalanine methylester. The protective group is removed to form aspartame. Enzymatic synthesis involves the use of thermolysin and requires similar protection and deprotection steps .
Chemical Reactions Analysis
Types of Reactions
L-Aspartyl-L-phenylalanine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like hydrochloric acid and methanol are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
L-Aspartyl-L-phenylalanine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its effects on metabolic pathways and enzyme interactions.
Medicine: Studied for its potential therapeutic applications and safety profile.
Industry: Widely used as a low-calorie sweetener in food and beverage products.
Mechanism of Action
Upon ingestion, L-Aspartyl-L-phenylalanine Hydrochloride is broken down into its constituent amino acids, L-aspartic acid and L-phenylalanine, and methanol. These components are absorbed into the bloodstream and utilized in normal metabolic processes. The compound does not accumulate in the body, and its components are metabolized in the same way as when derived from common foods .
Comparison with Similar Compounds
Similar Compounds
L-Aspartyl-L-phenylalanine Methyl Ester:
L-Phenylalanine: An essential amino acid that is a component of aspartame.
L-Aspartic Acid: A non-essential amino acid that is also a component of aspartame.
Uniqueness
L-Aspartyl-L-phenylalanine Hydrochloride is unique due to its high sweetness potency and low caloric content. It is widely used as a sugar substitute in various food and beverage products, providing a sweet taste without the added calories of sugar .
Properties
Molecular Formula |
C13H17ClN2O5 |
|---|---|
Molecular Weight |
316.74 g/mol |
IUPAC Name |
(3S)-3-amino-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C13H16N2O5.ClH/c14-9(7-11(16)17)12(18)15-10(13(19)20)6-8-4-2-1-3-5-8;/h1-5,9-10H,6-7,14H2,(H,15,18)(H,16,17)(H,19,20);1H/t9-,10-;/m0./s1 |
InChI Key |
ZBKLSNNWMKEUKS-IYPAPVHQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


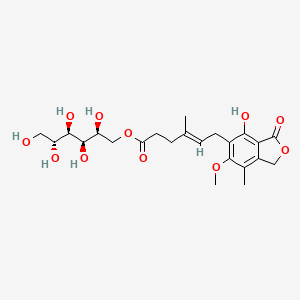
![1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol](/img/structure/B13850538.png)
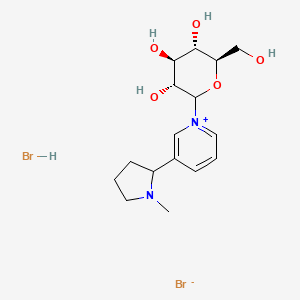

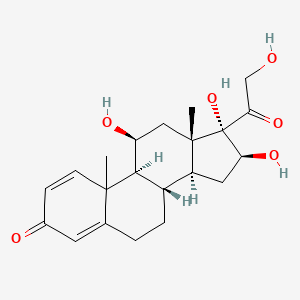



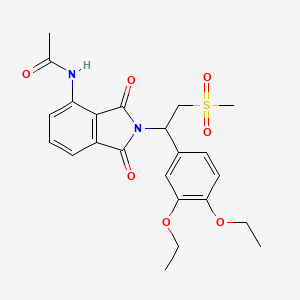

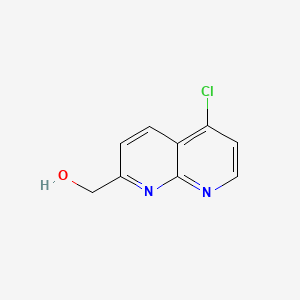
![N-[3',4'-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine](/img/structure/B13850581.png)
![tert-butyl (4aR,7S,8S,8aR)-8-hydroxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B13850597.png)

